2-(2-Methylphenoxy)phenylboronic acid
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Overview
Description
2-(2-Methylphenoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are often termed ‘boronolectins,’ as they can interact with various carbohydrates .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another common method uses electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Molecular Structure Analysis
The molecular structure of boronic acid derivatives involves two crystallographically independent conformers . The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . This property allows boronic acids to be used as ligands for affinity chromatography for the purification of polyol compounds, including ribonucleic acid (RNA) .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can vary. For example, phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .Scientific Research Applications
Biomedical Imaging
Remember, the versatility of 2-(2-MeOPh)B(OH)₂ continues to inspire innovative research across these diverse fields. If you’d like further details or additional applications, feel free to ask! 🌟
1Phenylboronic Acids-based Diagnostic and Therapeutic Applications. Mai Sanjoh, Yuji Miyahara, Kazunori Kataoka & Akira Matsumoto. Analytical Sciences, Volume 30, Issue 1, 2014. Link 2MilliporeSigma. Phenylboronic acid (CAS 98-80-6). Link 3Exploring biomedical applications of phenylboronic acid—functionalized chitosan nanoparticles. Journal of Applied Pharmaceutical Science, 2015. Link 4Phenylboronic Acids-based Diagnostic and Therapeutic Applications. Analytical Sciences, Volume 30, Issue 1, 2014. PDF
Mechanism of Action
Target of Action
The primary target of 2-(2-Methylphenoxy)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The 2-(2-Methylphenoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 2-(2-Methylphenoxy)phenylboronic acid, are transferred from boron to palladium . This process is a key part of the SM coupling reaction .
Biochemical Pathways
The biochemical pathway primarily affected by 2-(2-Methylphenoxy)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids, such as 2-(2-methylphenoxy)phenylboronic acid, are generally stable and easy to handle , which may suggest good bioavailability.
Result of Action
The molecular and cellular effects of the action of 2-(2-Methylphenoxy)phenylboronic acid primarily involve the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, where 2-(2-Methylphenoxy)phenylboronic acid serves as a source of a phenyl group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methylphenoxy)phenylboronic acid. For instance, the compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile can affect the compound’s action and efficacy in different environments. Additionally, the compound’s stability and action can be influenced by temperature, as it has a melting point of 216 °C .
Future Directions
The unique chemistry of boronic acids has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets . The preparation of compounds with this chemical group is relatively simple and well known . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[2-(2-methylphenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXVFYYKJWEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC=C2C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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